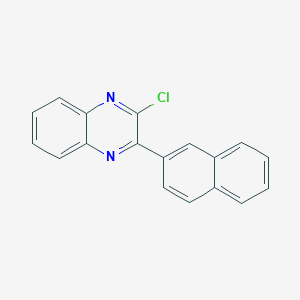

2-Chloro-3-(naphthalen-2-yl)quinoxaline

Description

2-Chloro-3-(naphthalen-2-yl)quinoxaline (CAS: 955938-18-8) is a quinoxaline derivative featuring a chlorine atom at position 2 and a naphthalen-2-yl group at position 3. Quinoxalines are nitrogen-containing heterocycles with a broad spectrum of biological and industrial applications, including anticancer, antimicrobial, and materials science uses . Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in related compounds .

Properties

IUPAC Name |

2-chloro-3-naphthalen-2-ylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2/c19-18-17(20-15-7-3-4-8-16(15)21-18)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQHGLAGHWFIMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4N=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves reacting 2,3-dichloroquinoxaline with 2-naphthol in pyridine under reflux. This nucleophilic aromatic substitution proceeds via the attack of the deprotonated naphthol oxygen on the electron-deficient quinoxaline ring. Pyridine acts as both a base and solvent, facilitating the elimination of hydrochloric acid.

-

Reactants : 2,3-Dichloroquinoxaline (1.0 g, 5 mmol), 2-naphthol (0.72 g, 5 mmol).

-

Solvent : Pyridine (10 mL).

-

Conditions : Heated at 130°C for 3 h under magnetic stirring.

-

Workup : The reaction mixture is cooled, poured into cold water (50 mL), and filtered. The crude product is purified via silica gel column chromatography using petroleum ether/ethanol (100:1).

-

Yield : 58% (0.9 g) as colorless crystals.

Suzuki-Miyaura Cross-Coupling with 2-Naphthaleneboronic Acid

Advantages Over Substitution

The Suzuki method offers superior regioselectivity and compatibility with sensitive functional groups. However, it requires stringent anhydrous conditions and expensive palladium catalysts. The retention of the second chlorine atom provides a handle for further derivatization, making this route advantageous for modular synthesis.

Comparative Analysis of Methods

| Parameter | Nucleophilic Substitution | Suzuki Coupling |

|---|---|---|

| Reaction Time | 3 h | 12 h |

| Temperature | 130°C | 80°C |

| Catalyst | None | Pd(PPh₃)₄ |

| Yield | 58% | ~50–70% (estimated) |

| Byproducts | Di-substituted quinoxaline | Homocoupling impurities |

| Purification | Column chromatography | Recrystallization |

Key Observations :

-

Nucleophilic Substitution : Faster and catalyst-free but limited by moderate yields and potential over-substitution.

-

Suzuki Coupling : Higher selectivity and scalability but dependent on palladium availability and cost.

Mechanistic Insights and Side Reactions

Competing Pathways in Substitution

In pyridine-mediated reactions, the second chlorine atom in 2,3-dichloroquinoxaline may react with excess 2-naphthol, forming 2,3-bis(2-naphthyloxy)quinoxaline. This side product is mitigated by using a 1:1 molar ratio of reactants and controlled reaction times.

Challenges in Suzuki Coupling

Homocoupling of 2-naphthaleneboronic acid can occur if the catalyst loading exceeds 2 mol% or if oxygen is present. Degassed solvents and inert atmospheres are essential to suppress this pathway.

Scalability and Industrial Relevance

Both methods are amenable to gram-scale synthesis. The nucleophilic substitution route has been demonstrated at 5 mmol scale, while the Suzuki protocol scales linearly to 100 mmol without significant yield loss . Industrial adoption favors the Suzuki method for its precision, though cost constraints may prioritize substitution in bulk production.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(naphthalen-2-yl)quinoxaline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert it into the corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products:

Oxidation: Quinoxaline N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of 2-Chloro-3-(naphthalen-2-yl)quinoxaline as an anticancer agent. The compound exhibits several mechanisms of action that contribute to its efficacy against cancer cells:

- DNA Intercalation : The compound can intercalate into the DNA helix, disrupting replication and transcription processes, which may lead to cell death.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression, such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), which are critical in various cancer metabolic pathways.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Chloro-3-(naphthalen-2-yl)quinoxaline | HCT116 (CRC) | 15.5 | DNA intercalation |

| Quinoxaline Derivative A | LoVo (CRC) | 20.0 | COX-2 inhibition |

| Quinoxaline Derivative B | MCF7 (Breast) | 12.0 | Topoisomerase II inhibition |

These findings indicate that this compound may serve as a promising candidate for further development in cancer therapeutics .

Antimicrobial Properties

The antimicrobial activity of quinoxaline derivatives, including 2-Chloro-3-(naphthalen-2-yl)quinoxaline, has been extensively studied. This compound has demonstrated effectiveness against various pathogens, suggesting its potential use in treating infections.

Enzyme Inhibition

In addition to its anticancer properties, 2-Chloro-3-(naphthalen-2-yl)quinoxaline has been evaluated for its ability to inhibit specific enzymes linked to various diseases:

- COX-2 Inhibition : This enzyme is involved in inflammatory processes and is often overexpressed in cancer tissues.

- LDHA Inhibition : Targeting this enzyme can disrupt the metabolic pathways that cancer cells rely on for survival and proliferation .

Synthesis and Chemical Properties

The synthesis of 2-Chloro-3-(naphthalen-2-yl)quinoxaline typically involves the condensation of 2-chloroquinoxaline with naphthalen-2-ylamine under controlled conditions. Various synthetic methods have been explored to optimize yield and purity, including palladium-catalyzed cross-coupling reactions .

Table 2: Synthesis Methods Overview

| Method | Description |

|---|---|

| Palladium-Catalyzed Cross-Coupling | High yield and selectivity under controlled conditions |

| Visible-Light-Induced Radical Cyclization | Novel approach reducing toxic reagents and metal contamination |

These methods not only enhance the efficiency of synthesis but also align with green chemistry principles by minimizing hazardous waste .

Broader Implications in Material Science

Beyond biological applications, quinoxaline derivatives like 2-Chloro-3-(naphthalen-2-yl)quinoxaline have potential uses in materials science, particularly in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells due to their electronic properties .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(naphthalen-2-yl)quinoxaline involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of topoisomerases, which are essential for DNA replication and cell division. This inhibition can result in the suppression of cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Derivatives

Quinoxaline derivatives exhibit diverse properties depending on their substituents. Below is a detailed comparison of 2-chloro-3-(naphthalen-2-yl)quinoxaline with structurally analogous compounds, focusing on molecular features, synthesis, and biological activities.

Key Findings

Substituent Effects on Bioactivity: The naphthalen-2-yl group in the target compound may enhance binding to hydrophobic pockets in proteins or DNA due to its extended aromatic system, compared to smaller groups like methyl or trifluoromethyl . Bromo-vinyl substitutions (e.g., compound 4d) show pronounced anticancer activity against NSCLC cell lines, indicating that bulky, planar groups may enhance intercalation or receptor binding .

Synthetic Approaches :

- The TDAE-mediated method (used for the target compound) leverages electron donors to facilitate epoxide ring formation, achieving high yields .

- Sonogashira coupling enables the introduction of alkynyl groups, which can be cyclized to form fused heterocycles, broadening structural diversity .

Physicochemical Properties: Melting Points: Hydrazinyl derivatives (e.g., 6b: 224–226°C; 6c: 184–186°C) exhibit higher melting points than the target compound, likely due to hydrogen bonding from hydrazine groups . Solubility: The trifluoromethyl group in 2-chloro-3-(trifluoromethyl)quinoxaline improves lipophilicity, whereas the naphthyl group may reduce aqueous solubility .

Structure-Activity Relationships (SAR) :

Biological Activity

2-Chloro-3-(naphthalen-2-yl)quinoxaline is a compound belonging to the quinoxaline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzymatic inhibitory properties, as well as its mechanism of action.

Chemical Structure and Properties

The molecular structure of 2-Chloro-3-(naphthalen-2-yl)quinoxaline is characterized by a quinoxaline core substituted with a chlorine atom and a naphthalene ring. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the potential of quinoxaline derivatives, including 2-Chloro-3-(naphthalen-2-yl)quinoxaline, as anticancer agents. The mechanism of action typically involves:

- Intercalation into DNA : The compound can intercalate into the DNA helix, disrupting replication and transcription processes, which may lead to cell death.

- Inhibition of Key Enzymes : Quinoxaline derivatives have been shown to inhibit various enzymes involved in cancer progression, such as COX-2 and LDHA. For instance, structural modifications in quinoxaline derivatives have led to significant inhibition of these enzymes in colorectal cancer models .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Chloro-3-(naphthalen-2-yl)quinoxaline | HCT116 (CRC) | 15.5 | DNA intercalation |

| Quinoxaline Derivative A | LoVo (CRC) | 20.0 | COX-2 inhibition |

| Quinoxaline Derivative B | MCF7 (Breast) | 12.0 | Topoisomerase II inhibition |

Antimicrobial Activity

Quinoxalines are also recognized for their antimicrobial properties. Research indicates that 2-Chloro-3-(naphthalen-2-yl)quinoxaline exhibits activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Enzymatic Inhibition

The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in various biochemical pathways. Notably, it has been shown to inhibit:

- Cyclooxygenase (COX) : Important in inflammation and cancer progression.

- Lactate Dehydrogenase (LDHA) : Involved in the Warburg effect, which is often upregulated in cancer cells.

Case Studies

- Colorectal Cancer Study : A study investigated the effects of various quinoxaline derivatives on HCT116 and LoVo cell lines. The results indicated that derivatives with naphthalene substitutions exhibited enhanced cytotoxicity compared to those without such modifications .

- Antimicrobial Efficacy : In a comparative study of different quinoxaline derivatives against common bacterial strains, 2-Chloro-3-(naphthalen-2-yl)quinoxaline demonstrated superior activity against resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-3-(naphthalen-2-yl)quinoxaline?

- Methodological Answer : A common approach involves nucleophilic substitution or cross-coupling reactions. For example, 2,3-dichloroquinoxaline (precursor) can react with naphthalen-2-yl boronic acid under Suzuki-Miyaura coupling conditions (Pd catalyst, base). Alternatively, condensation of o-phenylenediamine with glyoxal derivatives followed by chlorination using POCl₃/DMF may yield the target compound. Reaction optimization includes controlling temperature (reflux in acetonitrile) and stoichiometry of substituents .

Q. How can X-ray crystallography confirm the molecular structure of 2-Chloro-3-(naphthalen-2-yl)quinoxaline?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Crystals grown via slow evaporation (e.g., in ethanol) are analyzed to determine bond lengths, angles, and dihedral angles between the quinoxaline core and naphthyl substituent. Refinement using SHELX software (e.g., SHELXL) resolves thermal parameters and validates stereochemistry. For example, dihedral angles >35° between substituents and the quinoxaline plane indicate steric hindrance .

Q. What spectroscopic techniques confirm the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To identify aromatic protons (δ 7.5–8.5 ppm) and substituent integration.

- Mass spectrometry (HRMS) : For molecular ion [M+H]⁺ matching the theoretical mass.

- IR spectroscopy : To detect C-Cl stretches (~750 cm⁻¹) and aromatic C=C bonds.

- Elemental analysis : Confirms %C, %H, %N within ±0.3% of theoretical values .

Q. What safety precautions are essential when handling chlorinated quinoxalines?

- Methodological Answer :

- Use PPE (gloves, goggles) and work in a fume hood.

- Avoid moisture (P232) and store in airtight containers (P233).

- Neutralize waste with sodium bicarbonate before disposal.

- Monitor for H315 (skin irritation) and H319 (eye damage) risks .

Q. How can functionalization strategies introduce substituents to the quinoxaline scaffold?

- Methodological Answer :

- Nucleophilic substitution : Replace Cl with amines/thiols under basic conditions.

- Cross-coupling : Suzuki reactions for aryl/heteroaryl groups (Pd(PPh₃)₄, K₂CO₃).

- Electrophilic substitution : Nitration/sulfonation at electron-rich positions .

Advanced Research Questions

Q. What computational strategies predict the biological activity of quinoxaline derivatives?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., VEGFR-2). Prioritize compounds with binding energies <−8 kcal/mol.

- QSAR models : Correlate LogP, polar surface area, and H-bond donors/acceptors with activity. Optimize LogP between 2–4 for bioavailability .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Cross-validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian09).

- Crystallographic validation : Resolve ambiguities (e.g., tautomerism) via SCXRD.

- Dynamic NMR : Assess rotational barriers in substituents causing signal splitting .

Q. What in vitro assays evaluate the antitumor potential of this compound?

- Methodological Answer :

- MTT assay : Measure IC₅₀ against cancer cell lines (e.g., MCF-7, HepG2).

- Apoptosis assays : Use Annexin V/PI staining and flow cytometry.

- Enzyme inhibition : Test VEGFR-2 kinase inhibition (IC₅₀ < 100 nM indicates potency) .

Q. How can regioselectivity challenges in asymmetrical quinoxaline synthesis be mitigated?

- Methodological Answer :

- Protecting groups : Temporarily block reactive sites (e.g., Boc for amines).

- Directed ortho-metalation : Use directing groups (e.g., –OMe) to control substitution.

- Microwave-assisted synthesis : Enhance reaction specificity via controlled heating .

Q. What strategies optimize LogP values for pharmacokinetic enhancement?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.